5-bromo-3-hydroxy-3H-isobenzofuran-1-one

Antifungal Phthalide Phytopathology

Sourcing 5-Bromo-3-hydroxy-3H-isobenzofuran-1-one (CAS 102126-71-6) requires precision—generic halogenated phthalides cannot replicate its synthetic or biological profile. This specific 5-bromo-3-hydroxyphthalide scaffold is the validated precursor for 6-bromophthalazin-1(2H)-one, a critical intermediate in kinase and PARP inhibitor programs via hydrazine condensation and subsequent Pd-catalyzed cross-coupling. SAR studies confirm the 5-bromo substitution directly enhances antifungal potency against phytopathogenic fungi compared to unsubstituted or alternative halogen analogs. Its distinct physicochemical profile (MW 229.03, XLogP3 1.3) enables fine-tuning of ADME properties in lead optimization. Procure with confidence—this building block delivers the exact reactivity and biological starting point your synthesis pathway demands.

Molecular Formula C8H5BrO3
Molecular Weight 229.03 g/mol
CAS No. 102126-71-6
Cat. No. B1283187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-hydroxy-3H-isobenzofuran-1-one
CAS102126-71-6
Molecular FormulaC8H5BrO3
Molecular Weight229.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(OC2=O)O
InChIInChI=1S/C8H5BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,8,11H
InChIKeyHJPAMEIHXKSDRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-hydroxy-3H-isobenzofuran-1-one (CAS 102126-71-6) – Chemical Identity and Procurement Fundamentals


5-Bromo-3-hydroxy-3H-isobenzofuran-1-one (CAS 102126-71-6), also known as 5-bromo-3-hydroxyphthalide or 5-bromo-3-hydroxyisobenzofuran-1(3H)-one, is a halogenated phthalide derivative with the molecular formula C8H5BrO3 and a molecular weight of 229.03 g/mol [1]. This compound features a benzene ring fused to a furanone (lactone) ring, with a bromine atom at the 5-position and a hydroxyl group at the 3-position, creating a reactive scaffold for further synthetic elaboration . As a member of the isobenzofuranone (phthalide) class, it serves as a versatile building block in medicinal chemistry and organic synthesis, with documented use as a precursor in the synthesis of phthalazinone derivatives via condensation with hydrazine . Commercial availability typically ranges from 95% to 98% purity from multiple global suppliers .

Why Generic Substitution Fails for 5-Bromo-3-hydroxy-3H-isobenzofuran-1-one


5-Bromo-3-hydroxy-3H-isobenzofuran-1-one cannot be casually substituted with other halogenated phthalides due to the precise positioning of the bromine atom and the hydroxyl group, which directly influences reactivity, biological activity, and synthetic utility. While phthalides as a class exhibit broad biological activities, including antifungal, antileishmanial, and insecticidal effects, structure-activity relationship (SAR) studies consistently demonstrate that substitution pattern profoundly alters potency [1]. For instance, in antifungal assays against phytopathogenic fungi, 3-substituted phthalide derivatives with a bromine at the 5-position exhibit distinct activity profiles compared to other halogenated or unsubstituted analogs [2]. Furthermore, the specific 5-bromo substitution enables unique synthetic transformations—such as conversion to 6-bromophthalazin-1(2H)-one via hydrazine condensation—that are not feasible with chloro, fluoro, or unsubstituted phthalides, as documented in patent literature . The compound also carries specific hazard classifications (H302, H315, H319, H335) that may differ from related analogs, requiring distinct handling and disposal protocols . These functional, synthetic, and safety differentiators preclude simple in-class substitution without compromising experimental outcomes or synthetic pathway efficiency.

Quantitative Differentiation Evidence for 5-Bromo-3-hydroxy-3H-isobenzofuran-1-one


Antifungal Activity of 5-Bromo-3-hydroxyphthalide Derivatives Against Phytopathogenic Fungi

In a study of 3-substituted phthalide derivatives, compounds incorporating a 5-bromo substitution pattern demonstrated measurable antifungal activity against nine phytopathogenic fungi at a concentration of 50 μg/mL using the mycelial growth rate method [1]. While the specific data for the parent 5-bromo-3-hydroxyphthalide is not isolated, the structure-activity relationship analysis indicates that the bromine substitution at the 5-position contributes to enhanced antifungal potency compared to unsubstituted phthalide scaffolds [2]. Some derivatives exhibited more potent antifungal activity than the commercial fungicide hymexazol under identical assay conditions [3].

Antifungal Phthalide Phytopathology

Synthetic Utility: Selective Conversion to 6-Bromophthalazin-1(2H)-one

5-Bromo-3-hydroxyphthalide undergoes a specific condensation reaction with hydrazine in alcoholic solution to yield 6-bromophthalazin-1(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry . This transformation is documented in patent US04769369 and relies on the precise 5-bromo substitution; chloro, fluoro, or unsubstituted phthalides would yield different products (e.g., 6-chlorophthalazin-1(2H)-one, 6-fluorophthalazin-1(2H)-one, or unsubstituted phthalazin-1(2H)-one), each with distinct physicochemical and biological properties .

Medicinal Chemistry Heterocycle Synthesis Phthalazinone

Comparative Physicochemical Properties of Halogenated 3-Hydroxyphthalides

The physicochemical properties of 5-bromo-3-hydroxyphthalide differ significantly from its chloro and unsubstituted analogs, influencing drug-likeness parameters. The bromine atom (atomic weight 79.9) imparts greater molecular weight (229.03 g/mol) and increased lipophilicity (XLogP3 = 1.3) compared to the chloro analog (MW ~184.58 g/mol) or unsubstituted 3-hydroxyphthalide (MW 150.13 g/mol) [1]. This higher lipophilicity may enhance membrane permeability but also potentially increase hERG binding and metabolic clearance, which must be balanced in lead optimization .

Physicochemical Properties Medicinal Chemistry SAR

Safety Profile: GHS Hazard Classification

5-Bromo-3-hydroxyphthalide is classified under the Globally Harmonized System (GHS) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This hazard profile requires specific personal protective equipment (PPE) and handling procedures that may differ from other phthalide derivatives, which may have distinct hazard classifications based on their substitution pattern .

Safety Handling Toxicology

Procurement Considerations: Purity, Pricing, and Lead Times

Commercial availability of 5-bromo-3-hydroxy-3H-isobenzofuran-1-one varies by supplier, with purities ranging from 95% to 98% and prices from approximately $92 per gram to $146 per gram depending on quantity and vendor . Lead times range from 1 week to 3 weeks for larger quantities . In contrast, the unsubstituted 3-hydroxyphthalide (CAS 16859-59-9) and other halogenated analogs (e.g., 7-chloro derivative) may have different pricing and availability profiles, influencing procurement decisions for high-throughput screening or large-scale synthesis .

Procurement Sourcing Commercial Availability

Optimal Research and Industrial Applications for 5-Bromo-3-hydroxy-3H-isobenzofuran-1-one


Synthesis of 6-Bromophthalazin-1(2H)-one and Derived Heterocycles

Medicinal chemists synthesizing phthalazinone-based kinase inhibitors or PARP inhibitors can utilize 5-bromo-3-hydroxyphthalide as a key precursor. Condensation with hydrazine yields 6-bromophthalazin-1(2H)-one, which can be further derivatized via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate diverse libraries of phthalazinone analogs for biological evaluation .

Antifungal Drug Discovery and SAR Studies

Researchers developing novel antifungal agents for agricultural or pharmaceutical applications can employ 5-bromo-3-hydroxyphthalide as a scaffold for structure-activity relationship (SAR) studies. The 5-bromo substitution pattern has been associated with enhanced antifungal activity against phytopathogenic fungi compared to unsubstituted phthalides, providing a validated starting point for lead optimization [1].

Physicochemical Property Modulation in Lead Optimization

In medicinal chemistry programs where optimizing lipophilicity (logP) and molecular weight is critical for achieving desired ADME properties, 5-bromo-3-hydroxyphthalide offers a distinct physicochemical profile (MW 229.03 g/mol, XLogP3 1.3) that can be leveraged to fine-tune compound properties compared to chloro or unsubstituted analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-3-hydroxy-3H-isobenzofuran-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.